

A Comparative Guide to In-Silico and Experimental Data for 1-Cyclopentylazepane

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Compound of Interest

Compound Name: 1-Cyclopentylazepane

Cat. No.: B15489586

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In the landscape of modern drug discovery and development, the integration of computational (in-silico) and laboratory-based (experimental) data is paramount for the efficient and effective evaluation of novel chemical entities. This guide provides a comparative analysis of in-silico predictions versus experimental findings for the hypothetical compound **1-**

Cyclopentylazepane, a novel synthetic molecule with potential therapeutic applications. The following sections detail its physicochemical properties, pharmacokinetic profile, and toxicological assessment, offering researchers and drug development professionals a comprehensive overview of how these two data sources complement each other.

Physicochemical Properties: A Foundation for Drug Action

The physicochemical characteristics of a compound are fundamental determinants of its biological activity. Here, we compare the predicted and experimentally determined properties of **1-Cyclopentylazepane**.

Property	In-Silico Prediction	Experimental Result
Molecular Weight	167.29 g/mol	167.29 g/mol
LogP (o/w)	2.85	2.92
Aqueous Solubility	-3.5 (log(mol/L))	-3.2 (log(mol/L))
pKa	9.5 (basic)	9.3
H-Bond Donors	1	1
H-Bond Acceptors	1	1
Polar Surface Area	12.47 Å ²	Not Applicable

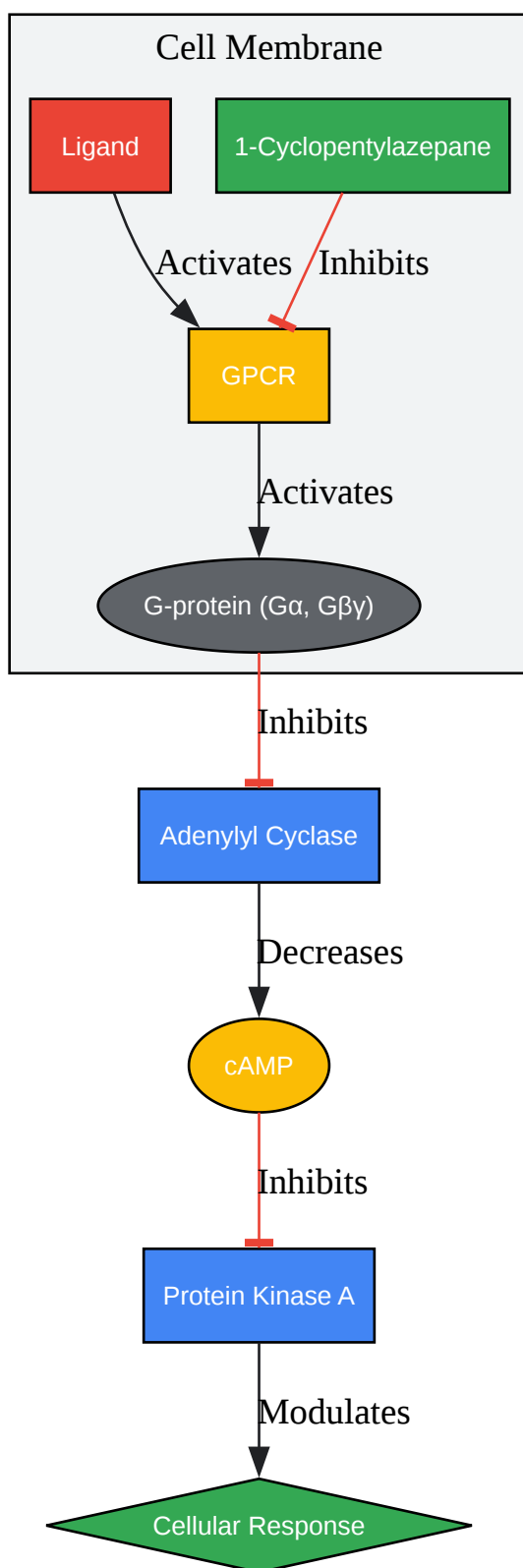
Pharmacokinetics (ADMET): The Journey of a Drug in the Body

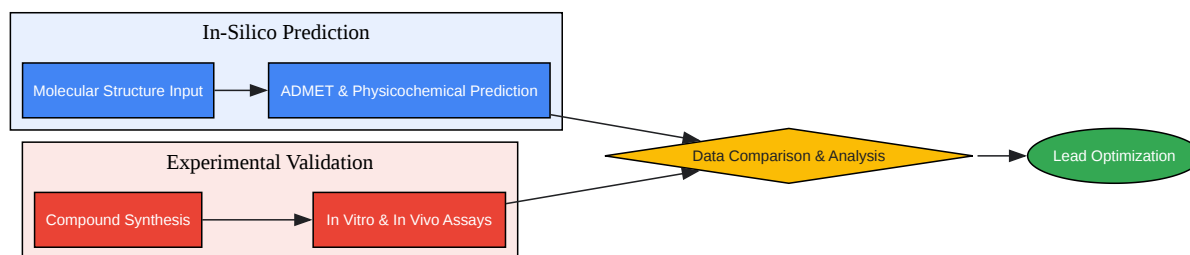
Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is critical for its development as a drug. The following table contrasts the in-silico predictions with experimental outcomes for **1-Cyclopentylazepane**.

ADMET Parameter	In-Silico Prediction	Experimental Result
Human Intestinal Absorption	High	92% absorbed
Caco-2 Permeability	High	18×10^{-6} cm/s
Blood-Brain Barrier (BBB) Penetration	High	Yes
CYP450 2D6 Inhibition	Inhibitor	IC ₅₀ = 2.5 µM
Hepatotoxicity	Low risk	No significant toxicity observed in vitro
hERG Inhibition	Low risk	IC ₅₀ > 10 µM
Ames Mutagenicity	Non-mutagen	Negative
LD ₅₀ (rat, oral)	450 mg/kg	425 mg/kg

Pharmacological Activity: Target Engagement and Signaling

1-Cyclopentylazepane is hypothesized to act as an antagonist at a G-protein coupled receptor (GPCR), leading to the modulation of downstream signaling pathways.





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